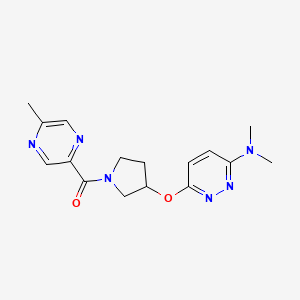

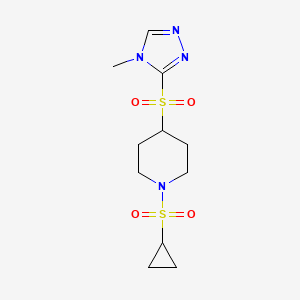

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

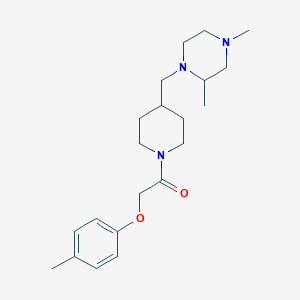

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridazin-3-yl group, a dimethylamino group, a pyrrolidin-1-yl group, and a methylpyrazin-2-yl group.Scientific Research Applications

Synthesis and Structural Analysis

Complex Formation : Research into related structures has led to the development of mononuclear complexes derived from pyrrolidine-pyrazolyl-pyridazine, demonstrating applications in the synthesis of new compounds with potential for further functional applications, such as in materials science and catalysis (Saldías et al., 2020).

Herbicide Mechanisms : Studies on pyridazinone derivatives have elucidated their modes of action as herbicides, providing insights into the phytotoxic effects of these compounds and their potential for development into more effective and selective agricultural chemicals (Hilton et al., 1969).

Antimicrobial Applications : The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related pyridazinone structures, has shown good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hossan et al., 2012).

Phosphodiesterase Inhibitors : Research into fused bicyclic heteroaromatic compounds related to pyridazinone structures has revealed their application as dual PDE3/4 inhibitors, suggesting potential therapeutic uses in treating diseases characterized by inflammation and bronchoconstriction (Ochiai et al., 2012).

Organic Synthesis Methodologies

Novel Ring-Cleavage Reactions : Studies have demonstrated the ability of related pyridazinone structures to undergo ring-cleavage reactions when reacted with certain reagents, offering new pathways for the synthesis of complex organic molecules (Gómez et al., 1985).

Photochemical Ring Contraction : Research has also explored the photochemical ring contraction of pyridazinones to produce pyrrolinones, a process that could have implications for the synthesis of novel organic compounds with unique properties (Tsuchiya et al., 1974).

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-11-8-18-13(9-17-11)16(23)22-7-6-12(10-22)24-15-5-4-14(19-20-15)21(2)3/h4-5,8-9,12H,6-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHALGNHDFVIVBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

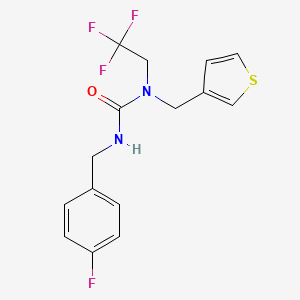

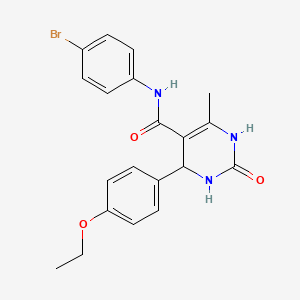

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)

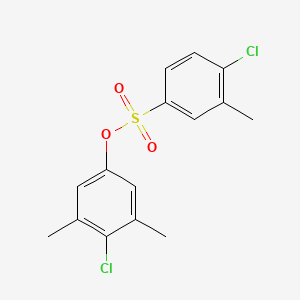

![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)

![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)

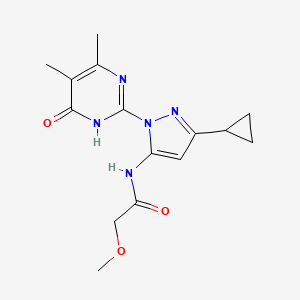

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

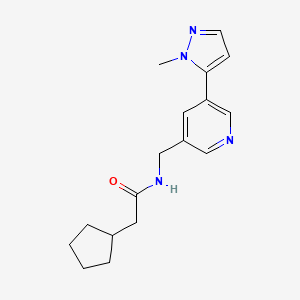

![{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid](/img/structure/B2358368.png)

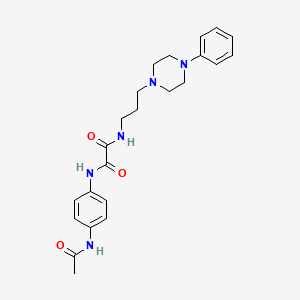

![8-[4-(1,3-thiazol-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2358371.png)